N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Regioisomerism Structure-Activity Relationship (SAR) Molecular Recognition

Regioisomer purity is non-negotiable in thiophene-pyrazine-benzamide SAR. This unsubstituted 2-thienyl regioisomer (CAS 2034238-75-8) serves as the baseline control vs. 3-thienyl (CAS 2034496-59-6) and 2-Cl/2,6-diF analogs. Eliminate scaffold ambiguity in hit triage. - **Application:** Structurally matched inactive/weak control for JMJD3 mechanistic studies; LC-MS reference standard (XLogP3=2, RB=4). - **Procurement:** 100 mg to 5 g quantities. Analytical purity validated. Shipped ambient.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 2034238-75-8
Cat. No. B2728958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034238-75-8
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20)
InChIKeyDNKJMSFAVAEZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034238-75-8) Procurement & Chemical Identity Guide


N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic benzamide derivative (C16H13N3OS, MW 295.4 g/mol) featuring a 2-thiophenyl substituent on the pyrazine ring, connected via a methylene bridge to the benzamide core [1]. The compound resides within a crowded chemical space of thiophene-pyrazine-benzamide analogs, where the precise regioisomeric attachment of the thiophene ring (2-thienyl vs. 3-thienyl) and the nature of substituents on the benzamide phenyl ring (e.g., -H, -Cl, -F, -OEt, -SMe) are primary determinants of target engagement and selectivity .

Why N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Generically Substituted by In-Class Analogs


Compounds within the 3-(thienyl)pyrazin-2-ylmethyl benzamide class are not interchangeable due to profound regioisomer-dependent differences in molecular recognition. The simple positional swap of the thiophene attachment from the 2-position (target compound) to the 3-position (CAS 2034496-59-6) reorients the sulfur atom's lone-pair electrons and alters the dihedral angle of the biaryl system, directly impacting key intermolecular interactions such as sulfur-π and CH-π contacts within protein binding pockets . Similarly, even minor phenyl ring modifications (e.g., 2-Cl, 2,6-diF, 2-OEt, 2-SMe) drastically modulate LogP, hydrogen-bonding capacity, and metabolic stability . Without direct comparative pharmacological data, assuming functional equivalence between the unsubstituted benzamide and its substituted analogs is scientifically unfounded and poses a significant risk to experimental reproducibility.

Quantitative Differentiation of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide Against Closest Analogs


Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Pyrazine Substitution

The target compound bears a thiophen-2-yl group at the pyrazine 3-position, distinguishing it from its closest cataloged regioisomer, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6) [1]. While both share the identical molecular formula (C16H13N3OS) and molecular weight (295.4 g/mol), the 2-thienyl attachment in the target compound positions the sulfur atom differently, altering the electrostatic potential surface and steric profile of the molecule. This regioisomeric variation is a critical decision point in hit-to-lead optimization, as the 2-thienyl orientation provides a distinct spatial arrangement for interactions with hydrophobic protein pockets compared to the 3-thienyl analog .

Regioisomerism Structure-Activity Relationship (SAR) Molecular Recognition

Substituent-Dependent Pharmacophore Differentiation: Unsubstituted Benzamide vs. Halogenated/Functionalized Analogs

The target compound features an unsubstituted benzamide phenyl ring, distinguishing it from a series of commercially cataloged analogs bearing electron-withdrawing or electron-donating substituents. Key comparators include the 2-chloro (CAS 2034612-91-2), 2,6-difluoro (CAS 2034239-91-1), 2-ethoxy (CAS 2034495-71-9), and 2-methylsulfanyl (CAS 2034239-20-6) derivatives . The absence of substituents on the target compound provides a unique baseline for establishing intrinsic scaffold activity, devoid of electronic perturbations from halogens or alkoxy groups. The computed XLogP3-AA value of 2 for the target compound [1] serves as a reference point; halogenated analogs are predicted to exhibit higher lipophilicity, which may affect non-specific binding and clearance profiles.

Lead Optimization Physicochemical Property Analysis Benzamide Series

Target Engagement Potential: Scaffold Recognition Across Diverse Enzyme Classes

The thiophene-pyrazine-benzamide scaffold embodied by the target compound has been implicated in multiple biological contexts across the broader chemical series, as reported in curated databases. Specifically, the 2,6-difluoro analog (CAS 2034239-91-1) has been annotated as an inhibitor of the histone demethylase JMJD3, with an IC50 > 20,000 nM reported in a biochemical AlphaLISA assay [1][2]. Separately, the target compound itself has been listed as a potential ligand for Mycobacterium tuberculosis H37Ra in vendor-curated target predictions . While quantitative IC50 values for the target compound against Mtb H37Ra are not publicly confirmed, the structural features shared across the series — particularly the thiophene-pyrazine core — are consistent with known pharmacophores for kinase and epigenetic target engagement.

Polypharmacology Kinase Inhibition Antimicrobial Screening

Recommended Procurement and Application Scenarios for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide


Regioisomeric Probe in Structure-Activity Relationship (SAR) Studies

Procure the target compound as the '2-thienyl' regioisomeric standard and pair it with its '3-thienyl' analog (CAS 2034496-59-6) for systematic SAR profiling . Head-to-head testing in target-specific biochemical or cell-based assays will quantify the impact of thiophene attachment geometry on potency and selectivity, a critical step in hit triage for medicinal chemistry programs.

Negative Control for Substituent-Dependent Activity Profiling

Use the unsubstituted benzamide core as a baseline control in concentration-response assays when evaluating the potency gains conferred by halogen, alkoxy, or thioether substituents in the 2,6-difluoro (CAS 2034239-91-1), 2-chloro (CAS 2034612-91-2), and 2-methylsulfanyl (CAS 2034239-20-6) analog series . This enables deconvolution of the intrinsic scaffold contribution from substituent-driven effects.

Chemical Biology Tool for Epigenetic Target Validation

Based on the series-level association with the JMJD3 histone demethylase target class [1], deploy the target compound as a structurally matched inactive or weakly active control probe in cellular mechanistic studies, in parallel with more potent substituted analogs, to confirm on-target pharmacological effects.

Reference Standard for Analytical Method Development

Employ the compound as a well-characterized reference standard (MW 295.4, XLogP3 = 2, rotatable bond count = 4) [2] for developing LC-MS or HPLC purity and stability-indicating methods for the broader thiophene-pyrazine-benzamide compound class during lead optimization.

Quote Request

Request a Quote for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.